N,N-diethyl-3-(hydroxymethyl)benzamide

説明

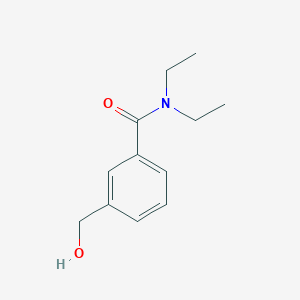

Structure

3D Structure

特性

IUPAC Name |

N,N-diethyl-3-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZJZRVZZNTMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222550 | |

| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-22-7 | |

| Record name | Balc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0BU4F1UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide from a DEET Metabolite

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide, a significant metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET). The described synthetic pathway initiates from a readily accessible precursor derived from isophthalic acid to generate the key intermediate and DEET metabolite, N,N-diethyl-3-carboxybenzamide. The central challenge of this synthesis—the chemoselective reduction of a carboxylic acid in the presence of a stable tertiary amide—is addressed through the strategic application of a borane-tetrahydrofuran complex. This document offers researchers, chemists, and drug development professionals a detailed retrosynthetic analysis, step-by-step experimental protocols, causality-driven explanations for procedural choices, and complete characterization data. The guide is structured to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

N,N-diethyl-m-toluamide, or DEET, is the gold standard of topical insect repellents, utilized by millions worldwide. Its metabolic fate in biological systems is a subject of extensive toxicological and pharmacological research. Upon absorption, DEET undergoes oxidative metabolism, leading to a network of metabolites.[1][2] Two prominent metabolites are N,N-diethyl-3-carboxybenzamide (also referred to as DCBA), resulting from the oxidation of the aryl methyl group to a carboxylic acid, and N,N-diethyl-3-(hydroxymethyl)benzamide (also known as BALC), the intermediate alcohol in this oxidation pathway.[3][4]

The availability of pure analytical standards of these metabolites is crucial for accurate toxicological assessments, pharmacokinetic studies, and environmental monitoring.[4] While these compounds are metabolites, their isolation from biological matrices is often impractical for obtaining the quantities required for reference standards. Therefore, a robust chemical synthesis is essential.

This guide details a reliable synthetic route to N,N-diethyl-3-(hydroxymethyl)benzamide starting from a key carboxylic acid metabolite. The core of this synthesis presents a classic chemoselectivity challenge: the reduction of a carboxylic acid without affecting a neighboring tertiary amide. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups, borane (BH₃) exhibits remarkable selectivity, targeting carboxylic acids preferentially.[5][6] This selectivity arises from the rapid acid-base reaction between the acidic proton of the carboxylic acid and the borane, which initiates the reduction cascade.[3]

This document is divided into two primary experimental sections:

-

Synthesis of the Precursor: A robust protocol for the preparation of the starting metabolite, N,N-diethyl-3-carboxybenzamide, from a commercially available starting material.

-

Selective Reduction: A detailed methodology for the chemoselective reduction of the precursor to the target alcohol, N,N-diethyl-3-(hydroxymethyl)benzamide.

Retrosynthetic Analysis and Pathway Design

The retrosynthetic strategy for N,N-diethyl-3-(hydroxymethyl)benzamide (Target Molecule 1 ) is straightforward. The key disconnection is the reduction of the hydroxymethyl group back to a carboxylic acid, identifying N,N-diethyl-3-carboxybenzamide (2 ) as the immediate precursor. This precursor is itself a known DEET metabolite.

Precursor 2 can be disconnected at the amide bond, leading back to a derivative of isophthalic acid and diethylamine. For a high-yielding and clean laboratory synthesis, the most efficient starting point is the commercially available 3-carboxybenzoyl chloride (3 ), which allows for the selective formation of the desired amide bond without the need for protecting group strategies on isophthalic acid itself.

Part I: Synthesis of Precursor Metabolite, N,N-diethyl-3-carboxybenzamide (2)

This section details the synthesis of the carboxylic acid precursor via the acylation of diethylamine. The use of 3-carboxybenzoyl chloride ensures that the reaction occurs exclusively at one of the two acid positions of the parent isophthalic acid.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3-Carboxybenzoyl chloride | C₈H₅ClO₃ | 184.58 | 5.00 g | 27.1 | Corrosive, handle in fume hood. |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 5.8 mL | 55.0 | 2.03 eq. Corrosive, volatile. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 4.2 mL | 30.0 | 1.1 eq. Acts as HCl scavenger. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous. |

| Hydrochloric Acid (1 M) | HCl | 36.46 | ~50 mL | - | For workup. |

| Deionized Water | H₂O | 18.02 | ~150 mL | - | For workup. |

| Brine (Saturated NaCl) | NaCl/H₂O | - | ~50 mL | - | For workup. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-carboxybenzoyl chloride (5.00 g, 27.1 mmol). Dissolve the solid in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: In a separate beaker, mix diethylamine (5.8 mL, 55.0 mmol) and triethylamine (4.2 mL, 30.0 mmol). Slowly add this amine mixture to the stirred, cooled solution of the acyl chloride dropwise over 15-20 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Workup - Acid Wash: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer with 1 M HCl (2 x 25 mL) to remove excess amines and triethylamine hydrochloride.

-

Workup - Water Wash: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a white to off-white solid.

-

Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture to yield pure N,N-diethyl-3-carboxybenzamide. Expected yield: 5.5 - 5.8 g (92-97%).

Part II: Selective Reduction to N,N-diethyl-3-(hydroxymethyl)benzamide (1)

This section addresses the core chemical challenge: the selective reduction of the aromatic carboxylic acid to a primary alcohol while preserving the tertiary amide functionality.

Scientific Rationale for Reagent Selection

The reduction of carboxylic acids and amides is a fundamental transformation in organic synthesis.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective reducing agent that readily reduces both carboxylic acids and tertiary amides.[7] Using LiAlH₄ would result in a mixture of the desired alcohol and the corresponding amine, complicating purification.

-

Sodium Borohydride (NaBH₄): A milder reducing agent that is generally incapable of reducing either carboxylic acids or amides under standard conditions.[7]

-

Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent is highly effective and selective for the reduction of carboxylic acids. The reaction proceeds rapidly, even in the presence of less reactive carbonyl groups like esters or amides.[1][3] The selectivity is attributed to the initial, rapid formation of a triacyloxyborane intermediate from the reaction of borane with the acidic proton of the carboxylic acid, which is then further reduced.[3] This makes BH₃·THF the ideal choice for this transformation.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| N,N-diethyl-3-carboxybenzamide | C₁₂H₁₅NO₃ | 221.25 | 5.00 g | 22.6 | Starting material from Part I. |

| Borane-THF complex (1.0 M) | BH₃·THF | 85.94 | 34 mL | 34.0 | 1.5 eq. Moisture sensitive. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous, inhibitor-free. |

| Methanol | CH₃OH | 32.04 | ~40 mL | - | For quenching. |

| Saturated NH₄Cl (aq) | NH₄Cl/H₂O | - | ~50 mL | - | For workup. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | For extraction. |

| Deionized Water | H₂O | 18.02 | ~100 mL | - | For workup. |

| Brine (Saturated NaCl) | NaCl/H₂O | - | ~50 mL | - | For workup. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |

Experimental Protocol

-

Reaction Setup: Ensure all glassware is oven-dried. To a 500 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,N-diethyl-3-carboxybenzamide (5.00 g, 22.6 mmol).

-

Dissolution: Add 100 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Borane Addition: Slowly add the 1.0 M solution of BH₃·THF (34 mL, 34.0 mmol) dropwise to the stirred solution over 30 minutes. Caution: Hydrogen gas evolution may be observed. Ensure the reaction is conducted in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back down to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous gas evolution will occur. Continue adding methanol until the bubbling ceases (approx. 30-40 mL).

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Redissolve the resulting oil/solid in ethyl acetate (150 mL). Transfer to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 25 mL), deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

-

Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate (starting from 3:1 and gradually increasing polarity to 1:1) to isolate the pure N,N-diethyl-3-(hydroxymethyl)benzamide. Expected yield: 4.1 - 4.4 g (88-95%).

Characterization and Data Analysis

The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.

| Analysis | Expected Results for N,N-diethyl-3-(hydroxymethyl)benzamide |

| Appearance | Colorless to pale yellow viscous oil. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 4H, Ar-H), 4.70 (s, 2H, -CH₂OH), 3.55 (br s, 2H, N-CH₂), 3.25 (br s, 2H, N-CH₂), 2.50 (br s, 1H, -OH), 1.25 (br s, 3H, N-CH₂CH₃), 1.10 (br s, 3H, N-CH₂CH₃) ppm. The broad signals for the ethyl groups are due to restricted rotation around the amide C-N bond. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 171.8 (C=O), 141.5 (C-Ar), 137.0 (C-Ar), 128.5 (CH-Ar), 126.0 (CH-Ar), 125.5 (CH-Ar), 123.0 (CH-Ar), 64.5 (-CH₂OH), 43.5 (N-CH₂), 39.5 (N-CH₂), 14.0 (N-CH₂CH₃), 13.0 (N-CH₂CH₃) ppm. |

| IR (ATR) | 3350 cm⁻¹ (broad, O-H stretch), 2970, 2930 cm⁻¹ (C-H stretch), 1630 cm⁻¹ (strong, C=O amide stretch), 1220 cm⁻¹ (C-N stretch), 1050 cm⁻¹ (C-O stretch) cm⁻¹. |

| Mass Spec (ESI+) | m/z 208.1332 [M+H]⁺, calculated for C₁₂H₁₈NO₂⁺: 208.1338. |

Workflow and Process Visualization

Visual diagrams help clarify the overall process, from the chemical transformation to the laboratory workflow.

Sources

- 1. [Synthesis of dicarboxylic acid monoamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]

- 4. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. rsc.org [rsc.org]

- 7. WO2014144843A1 - Synthesis of biobased terephthalic acids and isophthalic acids - Google Patents [patents.google.com]

"N,N-diethyl-3-(hydroxymethyl)benzamide" chemical properties and structure

An In-Depth Technical Guide to N,N-diethyl-3-(hydroxymethyl)benzamide

Executive Summary

N,N-diethyl-3-(hydroxymethyl)benzamide is a substituted aromatic amide notable primarily as a metabolite of the widely used insect repellent, N,N-diethyl-3-methylbenzamide (DEET). Understanding its chemical properties, structure, and synthesis is crucial for researchers in toxicology, environmental science, and pharmacology studying the biotransformation and environmental fate of DEET. This guide provides a comprehensive overview of the compound's physicochemical characteristics, a detailed protocol for its laboratory synthesis, and insights into its biochemical significance.

Introduction: A Key Metabolite in Focus

The study of xenobiotic metabolism is fundamental to drug development and environmental safety assessment. N,N-diethyl-3-(hydroxymethyl)benzamide emerges in this context as a primary oxidative metabolite of DEET. In biological systems, the methyl group on the aromatic ring of DEET undergoes hydroxylation, mediated by cytochrome P450 enzymes, to form this alcohol derivative[1]. Its formation represents a critical step in the detoxification and eventual excretion pathway of DEET. Therefore, access to pure analytical standards of this compound is essential for metabolic studies, pharmacokinetic profiling, and environmental monitoring. This document serves as a technical resource for scientists requiring a deeper understanding of this specific chemical entity.

Chemical Identity and Structure

The molecular structure of N,N-diethyl-3-(hydroxymethyl)benzamide features a central benzene ring substituted at positions 1, and 3. A diethylamide group is attached to the carbonyl carbon at position 1, and a hydroxymethyl group is present at position 3. The restricted rotation around the amide C-N bond can lead to distinct NMR signals for the two ethyl groups, a characteristic feature of N,N-disubstituted benzamides[2].

IUPAC Name: N,N-diethyl-3-(hydroxymethyl)benzamide[1] Synonyms: N,N-diethyl-m-hydroxymethylbenzamide, BALC cpd, omega-Hydroxy-DEET[1] CAS Number: 72236-22-7[1][3][4]

Caption: 2D Structure of N,N-diethyl-3-(hydroxymethyl)benzamide.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for experimental design, including selecting appropriate analytical methods (e.g., HPLC mobile phases) and understanding the compound's potential environmental distribution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][4] |

| Molecular Weight | 207.27 g/mol | [1][3] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Storage Temperature | +2°C to +8°C (Refrigerated) | [3][5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide is typically achieved via the amidation of 3-(hydroxymethyl)benzoic acid. A robust and common laboratory method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by nucleophilic acyl substitution with diethylamine.

Causality of Experimental Choices:

-

Activation of Carboxylic Acid: Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed, driving the reaction to completion.

-

Nucleophilic Attack: Diethylamine acts as the nucleophile. The nitrogen's lone pair attacks the highly electrophilic carbonyl carbon of the acyl chloride.

-

Base Scavenger: The reaction produces one equivalent of HCl. A base, such as pyridine or an excess of diethylamine itself, is required to neutralize this acid, preventing the protonation of the diethylamine reactant and allowing the reaction to proceed efficiently.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-(Hydroxymethyl)benzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(hydroxymethyl)benzoic acid (1 eq.).

-

Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(hydroxymethyl)benzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide

-

Dissolve the crude 3-(hydroxymethyl)benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of diethylamine (2.2 eq.) in the same solvent. The excess diethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure N,N-diethyl-3-(hydroxymethyl)benzamide.

Caption: Synthesis workflow for N,N-diethyl-3-(hydroxymethyl)benzamide.

Applications in Research and Drug Development

The primary application of this compound is as an analytical reference standard for studies on the metabolism and environmental degradation of DEET. Its availability is critical for:

-

Pharmacokinetic Studies: Quantifying the rate of DEET metabolism in various species, including humans.

-

Toxicology: Assessing whether the metabolite possesses any unique toxicological properties compared to the parent compound.

-

Environmental Monitoring: Detecting and quantifying the presence of DEET and its breakdown products in water and soil samples.

While N,N-diethyl-3-(hydroxymethyl)benzamide itself is not known to have direct therapeutic applications, the substituted benzamide scaffold is a privileged structure in medicinal chemistry. For instance, related benzamide derivatives have been investigated as potent agonists for opioid receptors, demonstrating the potential of this chemical class to yield novel therapeutics for pain relief[6]. The synthesis and study of derivatives of this metabolite could, therefore, be a starting point for exploring new chemical space in drug discovery programs.

Expected Spectral Data

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, a singlet for the benzylic CH₂ protons of the hydroxymethyl group, a singlet for the OH proton (which may be broad and exchangeable with D₂O), and complex, likely broad or distinct, quartets and triplets for the N-ethyl groups due to restricted amide bond rotation.

-

¹³C NMR: Key signals would include those for the aromatic carbons, the benzylic carbon (around 64 ppm), the carbons of the two ethyl groups (methylene carbons being distinct), and a characteristic downfield signal for the amide carbonyl carbon (around 170 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the tertiary amide would be expected around 1630 cm⁻¹. A broad O-H stretching band from the alcohol group would also be prominent, typically in the range of 3200-3600 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 207.27. Common fragmentation patterns would likely involve the loss of ethyl groups or cleavage adjacent to the carbonyl group.

Conclusion

N,N-diethyl-3-(hydroxymethyl)benzamide is a chemically significant compound, primarily due to its role as a metabolite of DEET. Its well-defined structure and physicochemical properties, combined with established synthetic routes, make it an accessible tool for researchers. A thorough understanding of this molecule is indispensable for accurately interpreting the biological and environmental impact of one of the world's most common insect repellents.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155712, N,N-Diethyl-3-hydroxymethylbenzamide. Retrieved from [Link].

-

ChemBK. benzamide, N,N-diethyl-3-methyl- - Physico-chemical Properties. Retrieved from [Link].

-

PrepChem.com. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link].

-

González-Vidal, C., & Ramón, D. J. (2019). Sustainable Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using a Heterogeneous Copper-Based Metal-Organic Framework Catalyst. Molecules, 24(21), 3845. Available from: [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68791473. Retrieved from [Link].

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem, 11(2), 851-856. Retrieved from [Link].

- Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. Retrieved from [Link].

-

Moglie, Y., et al. (2018). Amide Bond Formation Catalyzed by Recyclable Copper Nanoparticles Supported on Zeolite Y under Mild Conditions. ChemistrySelect, 3(45), 12695-12700. Diagram available at ResearchGate: [Link].

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link].

-

Amerigo Scientific. N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. Retrieved from [Link].

- Google Patents. (2009). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

Sreedharan Nair, R., et al. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Marmara Pharmaceutical Journal, 25(3), 434-442. Retrieved from [Link].

-

ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Retrieved from [Link].

-

SciELO - Infomed. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Rev Cub Med Mil, 50(4). Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 144686201, N,N-diethyl-4-formyl-3-(hydroxyamino)benzamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155058, Benzoic acid, 3-(hydroxymethyl)-, methyl ester. Retrieved from [Link].

-

ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link].

-

SIELC Technologies. (2018). N,N-Diethylbenzamide. Retrieved from [Link].

-

Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. Retrieved from [Link].

Sources

- 1. N,N-Diethyl-3-hydroxymethylbenzamide | C12H17NO2 | CID 155712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-3-methylbenzamide [mdpi.com]

- 3. isotope.com [isotope.com]

- 4. N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile [lgcstandards.com]

- 5. isotope.com [isotope.com]

- 6. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models [pubmed.ncbi.nlm.nih.gov]

- 7. N,N-diéthyl-3-méthylbenzamide, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

An In-depth Technical Guide: N,N-diethyl-3-(hydroxymethyl)benzamide as a Biomarker of DEET Exposure

Introduction

N,N-diethyl-m-toluamide (DEET) is the most prevalent active ingredient in commercial insect repellents globally, valued for its efficacy against a wide range of vectors such as mosquitoes and ticks.[1][2] Given its widespread use, assessing human exposure is critical for understanding its pharmacokinetics and potential health implications.[3][4] While DEET itself can be measured in biological matrices, its rapid metabolism necessitates the monitoring of its metabolites for a more accurate and comprehensive assessment of exposure.[1][5][6] This guide focuses on N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB), a primary oxidative metabolite of DEET, and its utility as a reliable biomarker of exposure for researchers, scientists, and drug development professionals.

The Metabolic Fate of DEET: From Repellent to Biomarker

Upon dermal absorption, DEET is rapidly and extensively metabolized, primarily in the liver, before excretion in the urine.[5][6][7] Less than 20% of topically applied DEET is absorbed through the skin.[7] The metabolic process involves both Phase I and Phase II reactions.[1] The two major Phase I metabolic pathways are oxidation of the methyl group on the benzene ring and N-deethylation of the amide side chain.[8][9]

Ring methyl oxidation of DEET is a significant metabolic route, leading to the formation of N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB).[8][10] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with studies identifying CYP1A2, CYP2B6, CYP2D6*1, and CYP2E1 as key players in this conversion.[9][10] Further oxidation of DHMB can occur, leading to the formation of 3-(diethylcarbamoyl)benzoic acid (DCBA), another major urinary metabolite.[8] The other main metabolic pathway, N-deethylation, results in metabolites such as N-ethyl-m-toluamide (ET).[8][10]

The diagram below illustrates the primary metabolic conversion of DEET to its key metabolites, DHMB and DCBA.

DHMB as a Superior Biomarker of DEET Exposure

The rationale for utilizing DHMB and other metabolites over the parent DEET compound for biomonitoring is well-established. DEET is metabolized so efficiently that urinary concentrations of the parent compound are often very low or undetectable, even after exposure.[1][5][11] This can lead to a significant underestimation of exposure if only DEET is measured.[1][11]

In contrast, metabolites like DHMB and DCBA are found in much higher concentrations in urine, making them more sensitive and reliable indicators of recent DEET exposure.[1][4][12] National Health and Nutrition Examination Survey (NHANES) data from 2007-2010 highlights this disparity, with DCBA being detected in approximately 84% of participants and DHMB in about 15.5%, while DEET itself was found in only about 3% of samples.[1] These findings strongly support the use of oxidative metabolites for accurate exposure assessment.[1][11]

Advantages of Using DHMB:

-

Higher Concentrations: Found at significantly higher levels in urine compared to the parent compound.[1]

-

Direct Metabolite: As a primary product of ring methyl oxidation, it is a direct indicator of DEET metabolism.[8][10]

-

Improved Detection Rates: Leads to a more accurate assessment of the prevalence of exposure within a population.[1][11]

Analytical Methodologies for DHMB Quantification

The gold standard for the quantification of DHMB and other DEET metabolites in urine is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[5][12][13] This technique offers high sensitivity, selectivity, and accuracy, allowing for the detection of low concentrations of the analyte in a complex biological matrix.[12][13]

Experimental Workflow

A typical analytical workflow for the determination of urinary DHMB involves enzymatic hydrolysis, sample cleanup and concentration via solid-phase extraction (SPE), and subsequent analysis by HPLC-MS/MS.[12][14]

Detailed Experimental Protocols

1. Sample Preparation: Enzymatic Hydrolysis

Rationale: DEET metabolites are often excreted as glucuronide or sulfate conjugates (Phase II metabolism).[14] Enzymatic hydrolysis is crucial to cleave these conjugates, allowing for the measurement of the total (free + conjugated) metabolite concentration, which provides a more complete picture of exposure.[14]

Protocol:

-

Pipette 100 µL of urine into a clean microcentrifuge tube.

-

Add an internal standard solution (e.g., isotopically labeled DHMB) to correct for analytical variability.

-

Add 50 µL of β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., ammonium acetate).

-

Vortex briefly to mix.

-

Incubate the mixture at 37°C for a minimum of 4 hours (or overnight) to ensure complete hydrolysis.

-

After incubation, add a small volume of a strong acid (e.g., formic acid) to stop the enzymatic reaction and prepare the sample for injection.

2. Analyte Extraction and Concentration: Online Solid-Phase Extraction (SPE)

Rationale: Urine is a complex matrix containing numerous interfering substances. SPE is a highly effective sample cleanup technique that selectively retains the analytes of interest while allowing interfering components to be washed away.[3][5] Online SPE automates this process, improving throughput and reproducibility compared to manual, offline methods.[12][13][14] A mixed-polarity phase cartridge is often suitable for retaining DEET and its metabolites.[5]

Protocol (Conceptual Steps for an Online System):

-

Loading: The hydrolyzed urine sample is injected and loaded onto the SPE cartridge using a loading pump with a high-aqueous mobile phase (e.g., 10% methanol in 0.1% acetic acid).[14] Analytes are retained on the SPE sorbent.

-

Washing: The cartridge is washed with the same high-aqueous mobile phase at a higher flow rate to remove unretained, polar interfering compounds (e.g., salts, urea).[14]

-

Elution: The valve is switched, and the analytical HPLC mobile phase (with a higher organic content, e.g., 30% acetonitrile) is directed through the SPE cartridge.[14] This elutes the retained analytes from the SPE cartridge directly onto the analytical HPLC column for separation.[14]

3. Instrumental Analysis: HPLC-MS/MS

Rationale: HPLC separates the analytes based on their physicochemical properties (typically polarity using a reversed-phase C18 column).[15][16] The separated analytes then enter the mass spectrometer, which provides highly selective and sensitive detection based on the mass-to-charge ratio of the precursor ion and its specific fragment ions (a technique known as Multiple Reaction Monitoring or MRM).

Typical HPLC-MS/MS Parameters:

| Parameter | Typical Setting |

| HPLC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, <2 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.6 mL/min |

| Gradient | A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of B. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[12] |

| MS/MS Transitions | Specific precursor ion → product ion transitions for DHMB and its internal standard must be optimized. |

Interpretation of Results: Quantitative Data Insights

Biomonitoring studies provide valuable data on the exposure levels within a population. The table below summarizes urinary concentrations of DEET and its key metabolites from the 2007-2010 NHANES data, demonstrating the higher concentrations and detection frequencies of the metabolites.

| Biomarker | Detection Frequency (%) | Geometric Mean (µg/L) | 95th Percentile (µg/L) | Concentration Range (µg/L) |

| DEET | ~3.0 | - | 0.65 | >0.08 – 45.1 |

| DHMB | 15.5 | - | 0.99 | >0.09 – 332 |

| DCBA | 84.0 | 0.48 | 49.3 | >0.48 – 30,400 |

| Data sourced from Morales-Prieto et al., 2016.[1] |

These data clearly show that DCBA is the most frequently detected and abundant metabolite, making it an excellent biomarker.[1] DHMB, while detected less frequently than DCBA, is still a far more sensitive marker than the parent DEET compound and serves as a crucial analyte for a comprehensive exposure assessment.[1][11] The person with the highest concentration of DCBA (30,400 µg/L) also had the highest concentrations of DHMB (332 µg/L) and DEET (45.1 µg/L), indicating a high-level exposure event.[1]

Conclusion: The Role of DHMB in Modern Exposure Science

The use of N,N-diethyl-3-(hydroxymethyl)benzamide as a biomarker has fundamentally improved the ability of scientists to accurately assess human exposure to DEET. By focusing on this and other oxidative metabolites, researchers can overcome the limitations of measuring the rapidly cleared parent compound. The methodologies outlined in this guide, centered around enzymatic hydrolysis and online SPE-HPLC-MS/MS, provide a robust, sensitive, and high-throughput framework for large-scale biomonitoring studies. This enables a more precise characterization of exposure risks and informs public health guidelines regarding the safe use of this essential insect repellent.

References

- Benchchem. Application Note: Solid-Phase Extraction of DEET and its Metabolites from Human Urine.

- National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE).

-

Constantine, L., & Hobbs, D. (1995). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 25(6), 647-658. Available from: [Link]

-

Usmani, K. A., Rose, R. L., Goldstein, J. A., Taylor, W. G., Brimfield, A. A., & Hodgson, E. (2002). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. Drug Metabolism and Disposition, 30(3), 289-294. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Available from: [Link]

-

Kuklenyik, P., Baker, S. E., Bishop, A. M., & Calafat, A. M. (2013). On-line solid phase extraction-high performance liquid chromatography-isotope dilution-tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Journal of Chromatography B, 932, 72-78. Available from: [Link]

-

Morales-Prieto, N., Christensen, K. L., Ospina, M., Baker, S. E., & Calafat, A. M. (2016). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey. Environment International, 92-93, 398-404. Available from: [Link]

-

Centers for Disease Control and Prevention. (2013). HHS Public Access. Available from: [Link]

-

Abdel-Rahman, A., Abou-Donia, M. B., & Duke, S. O. (2001). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, Part B, 4(3), 335-359. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Public Health Statement for DEET (N,N-Diethyl-meta-Toluamide). Available from: [Link]

-

Gu, X., & Xia, D. (2012). Metabolic disposition of the insect repellent DEET and the sunscreen oxybenzone following intravenous and skin administration in rats. Journal of Applied Toxicology, 33(10), 1094-1101. Available from: [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Available from: [Link]

-

Kuklenyik, P., Baker, S. E., Bishop, A. M., & Calafat, A. M. (2013). On-line solid phase extraction-high performance liquid chromatography-isotope dilution-tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. PubMed. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Available from: [Link]

-

Centers for Disease Control and Prevention. (2019). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-isotope dilution tandem mass spectrometry. Available from: [Link]

-

Barr, D. B., et al. (2000). Rapid Determination of N,N-Diethyl-m-Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 330-334. Available from: [Link]

-

National Pesticide Information Center. (2011). DEET Technical Fact Sheet. Available from: [Link]

-

Centers for Disease Control and Prevention. (2013). On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Available from: [Link]

-

da Silva, D. L., et al. (2018). N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. ResearchGate. Available from: [Link]

-

Morales-Prieto, N., et al. (2016). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey. ResearchGate. Available from: [Link]

-

Qiu, H., Jun, H. W., & McCall, J. W. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association, 14(1), 12-27. Available from: [Link]

-

Centers for Disease Control and Prevention. (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Available from: [Link]

-

Gibson, E. A., et al. (2020). Exposure to N,N-Diethyl-Meta-Toluamide Insect Repellent and Human Health Markers. American Journal of Public Health, 110(5), 725-727. Available from: [Link]

-

Novotná, P., et al. (2020). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 16(1), 1-18. Available from: [Link]

-

St. Clair, R. M., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell Biology and Toxicology, 27(2), 149-157. Available from: [Link]

-

Yoshida, T., et al. (2021). Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults. Journal of Chromatography B, 1180, 122883. Available from: [Link]

-

Tero-Vescan, A., et al. (2023). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Acta Marisiensis - Seria Medica, 69(3), 131-136. Available from: [Link]

-

Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity II LC System. Available from: [Link]

- Le, T. D., & Le, A. T. (2019).

-

Dressel, G. T., et al. (2024). Use of rhodamine B as a biomarker in a simulated oral vaccine deployment against bovine tuberculosis in white-tailed deer. Frontiers in Veterinary Science, 11, 1334994. Available from: [Link]

-

Dressel, G. T., et al. (2024). Use of rhodamine B as a biomarker in a simulated oral vaccine deployment against bovine tuberculosis in white-tailed deer. ResearchGate. Available from: [Link]

Sources

- 1. Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. On-line solid phase extraction-high performance liquid chromatography-isotope dilution-tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]

In Vitro Generation of N,N-diethyl-3-(hydroxymethyl)benzamide: A Technical Guide for Research Applications

Executive Summary

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the in vitro synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide. This compound, a hydroxylated analog of the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide), serves as a valuable molecule for metabolic studies, toxicological assessments, and as a building block in medicinal chemistry. This document moves beyond a simple recitation of steps to deliver a deeper understanding of the synthetic strategy, the causality behind procedural choices, and the self-validating analytical methods required to ensure the integrity of the final product. We present two robust, field-proven synthetic routes starting from 3-(hydroxymethyl)benzoic acid: one employing an acid chloride intermediate and another utilizing a direct coupling agent. Each protocol is detailed with step-by-step instructions, supported by mechanistic insights and characterization data expectations.

Introduction to N,N-diethyl-3-(hydroxymethyl)benzamide

Chemical Identity and Properties

N,N-diethyl-3-(hydroxymethyl)benzamide is a substituted benzamide with the chemical formula C₁₂H₁₇NO₂ and a molecular weight of approximately 207.27 g/mol [1][2]. It is structurally characterized by a central benzene ring substituted at positions 1, 3, and 5 with a diethylamide group and a hydroxymethyl group, respectively. While not as extensively studied as its parent compound DEET, its synthesis is of significant interest for several research applications.

Rationale for In Vitro Synthesis

The controlled, laboratory-scale generation of this compound is critical for a variety of research endeavors:

-

Metabolite Identification: As a potential metabolite of DEET, a pure analytical standard is required for confirmation in biological matrices.

-

Pharmacological Screening: The introduction of a hydroxyl group can significantly alter the pharmacological and toxicological profile of the parent molecule, warranting investigation.

-

Reference Standard: A well-characterized in-house standard is essential for quantitative analysis in environmental and biological studies[1][3][4].

-

Derivatization Chemistry: The hydroxymethyl group provides a reactive handle for further chemical modifications, making it a useful synthetic intermediate.

Overview of Synthetic Strategies

The core of this synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry[5]. Amide bonds are typically formed by the condensation of a carboxylic acid and an amine[6][7][8]. However, the direct reaction is often inefficient due to an acid-base reaction that forms a non-reactive carboxylate salt[9]. Therefore, activation of the carboxylic acid is necessary. This guide will detail two primary activation strategies:

-

Conversion to an Acid Chloride: A classic and high-yielding method involving a reactive acyl chloride intermediate.

-

Direct Coupling with a Reagent: A milder, one-pot approach using a coupling agent to facilitate amide bond formation without isolating a reactive intermediate.

Retrosynthetic Analysis and Strategy Selection

The logical approach to designing the synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide is to disconnect the most synthetically accessible bond. The amide C-N bond is the ideal point for this disconnection, as it retrosynthetically leads to two readily available or easily synthesized precursors: 3-(hydroxymethyl)benzoic acid and diethylamine.

Caption: Retrosynthetic analysis of the target molecule.

This analysis confirms that 3-(hydroxymethyl)benzoic acid is the optimal starting material. The primary strategic decision lies in how to activate its carboxyl group to react efficiently with diethylamine while ensuring the integrity of the benzylic alcohol functional group.

Detailed Synthesis Protocols

The following sections provide detailed, step-by-step methodologies for two distinct and reliable synthetic routes.

Method A: Synthesis via Acid Chloride Intermediate

This two-step method first activates the carboxylic acid by converting it to a highly reactive acid chloride, which then readily reacts with the amine. This approach is robust and generally provides high yields.

Causality: The conversion of the carboxylic acid's -OH group to a chlorine atom using thionyl chloride (SOCl₂) transforms it into an excellent leaving group, dramatically increasing the electrophilicity of the carbonyl carbon[10]. The subsequent addition of diethylamine, a nucleophile, proceeds via a rapid nucleophilic acyl substitution[11][12]. A tertiary amine base like triethylamine is used in the second step to neutralize the HCl byproduct generated, preventing the protonation and deactivation of the diethylamine nucleophile[11].

Caption: Synthetic pathway for Method A.

Experimental Protocol:

-

Acid Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(hydroxymethyl)benzoic acid (1.0 eq).

-

Add anhydrous toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 110°C) for 2-3 hours, monitoring the evolution of gas (SO₂ and HCl). The reaction is complete when gas evolution ceases.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (in a fume hood) to yield the crude 3-(chloromethyl)benzoyl chloride, which is used immediately in the next step.

-

-

Amidation:

-

In a separate flask, dissolve diethylamine (~2.2 eq) and triethylamine (~1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath[11].

-

Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous CH₂Cl₂.

-

Add the acid chloride solution dropwise to the stirred amine solution at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours[11].

-

Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue using silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the pure N,N-diethyl-3-(hydroxymethyl)benzamide.

-

Method B: Direct Amidation using 1,1'-Carbonyldiimidazole (CDI)

This one-pot method avoids the harsh reagents and conditions of Method A, making it suitable for more sensitive substrates. It proceeds through a highly reactive acylimidazole intermediate.

Causality: CDI is an excellent coupling reagent that reacts with the carboxylic acid to form an N-acylimidazole[13][14]. This intermediate is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid but is stable enough to be formed in a controlled manner. The byproducts of this reaction, imidazole and CO₂, are easily removed, simplifying purification[14].

Experimental Protocol:

-

Activation and Amidation:

-

To a flame-dried flask under an inert atmosphere, add 3-(hydroxymethyl)benzoic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add 1,1'-Carbonyldiimidazole (CDI, ~1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the acylimidazole intermediate (evolution of CO₂ will be observed).

-

Once activation is complete (indicated by cessation of CO₂ evolution), add diethylamine (~1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight (12-18 hours).

-

Monitor the reaction progress by TLC.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel and dilute with additional CH₂Cl₂.

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted diethylamine and imidazole) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography as described in Method A.

-

General Experimental Workflow and Characterization

A successful synthesis is validated by a rigorous workflow encompassing purification and multi-faceted analytical characterization.

Caption: Overall experimental and analytical workflow.

Analytical Characterization

To confirm the identity and purity of the synthesized N,N-diethyl-3-(hydroxymethyl)benzamide, the following analytical techniques are essential:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic CH₂ protons of the hydroxymethyl group, the methylene (CH₂) and methyl (CH₃) protons of the two ethyl groups, and the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the amide, the aromatic carbons, the benzylic carbon, and the carbons of the ethyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 208.13, confirming the molecular weight of 207.27[1][2].

-

HPLC: High-Performance Liquid Chromatography using a suitable column (e.g., C18) and mobile phase can be used to determine the purity of the final compound, which should ideally be >95% for research applications.

Data Summary and Expected Outcomes

This table summarizes the key parameters and expected outcomes for the described synthetic methods.

| Parameter | Method A: Acid Chloride | Method B: Direct Coupling (CDI) |

| Starting Material | 3-(hydroxymethyl)benzoic acid | 3-(hydroxymethyl)benzoic acid |

| Key Reagents | SOCl₂, Diethylamine, Et₃N | CDI, Diethylamine |

| Reaction Conditions | Step 1: Reflux; Step 2: 0°C to RT | Room Temperature |

| Complexity | Two steps, requires handling of corrosive reagents | One-pot, milder conditions |

| Typical Yield | 70-90% | 65-85% |

| Purity (Post-Chroma.) | >95% | >95% |

| Key Byproducts | SO₂, HCl, Triethylamine HCl | Imidazole, CO₂ |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Amines (Diethylamine, Triethylamine): Volatile, flammable, and corrosive. Work in a well-ventilated fume hood.

-

Solvents (Dichloromethane, Toluene): Handle in a fume hood. Dichloromethane is a suspected carcinogen.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The in vitro generation of N,N-diethyl-3-(hydroxymethyl)benzamide can be reliably achieved through standard organic synthesis techniques. The choice between the acid chloride method and the direct coupling agent method depends on the available equipment, scale, and sensitivity of other functional groups in more complex analogs. Method A is a high-yielding, classic approach, while Method B offers milder conditions and a simplified one-pot procedure. Both pathways, when coupled with rigorous purification and comprehensive analytical characterization, provide a reliable source of this valuable compound for advanced research applications.

References

-

Pan, B., Huang, D. M., Sun, H. T., Song, S. N., & Sun, X. B. (2023). Amide Synthesis by Acylation. Organic Chemistry Portal. Available at: [Link]

-

LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

-

Pattabiraman, M., & Bode, J. W. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Organic Letters, 15(10), 2550-2553. Available at: [Link]

-

Ishihara, K. (2019). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. MDPI. Available at: [Link]

-

Rehman, A. U., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biodiversity. Available at: [Link]

-

Cossy, J., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2550–2553. Available at: [Link]

-

Allen Institute. (n.d.). How is benzoic acid converted to Benzyl alcohol. Available at: [Link]

-

ChemBK. (n.d.). benzamide, N,N-diethyl-3-methyl-. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68791473, C24H34N2O2. PubChem. Available at: [Link]

-

Prakash, G. K. S., & Olah, G. A. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters, 53(27), 3475–3477. Available at: [Link]

-

Brainly.in. (2016). Convert benzyl chloride to benzyl alcohol. Available at: [Link]

-

Unacademy. (n.d.). How Do You Convert Benzyl Chloride to Benzyl Alcohol?. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Available at: [Link]

-

Valdés, O., et al. (2020). N,N-Diethyl-3-methylbenzamide. Molecules, 25(22), 5466. Available at: [Link]

- Google Patents. (2009). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]

-

Khadse, S. C., & Chatpalliwar, V. A. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. Arabian Journal of Chemistry. Available at: [Link]

-

YouTube. (2020). Synthesis of Benzamide. Available at: [Link]

-

askIITians. (n.d.). How are the following conversions brought? i. benzyl chloride to benz. Available at: [Link]

-

Amerigo Scientific. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. Available at: [Link]

-

Dung, N. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 235-249. Available at: [Link]

-

Dung, N. T., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. Available at: [Link]

-

Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available at: [Link]

-

Wellington Laboratories. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. PubChem. Available at: [Link]

- Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

Sources

- 1. isotope.com [isotope.com]

- 2. N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile [lgcstandards.com]

- 3. isotope.com [isotope.com]

- 4. N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile - Amerigo Scientific [amerigoscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How is benzoic acid converted to Benzyl alcohol [allen.in]

- 11. prepchem.com [prepchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 14. researchgate.net [researchgate.net]

The Cytochrome P450-Mediated Oxidation of DEET: A Technical Guide to the Metabolic Formation of N,N-diethyl-3-(hydroxymethyl)benzamide

Foreword for the Advanced Researcher

This technical guide delineates the metabolic journey of N,N-diethyl-m-toluamide (DEET), the ubiquitous active ingredient in many insect repellents, to its primary human metabolite, N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB), also known as BALC in some literature. Our focus is to provide drug development professionals, toxicologists, and research scientists with a comprehensive understanding of this critical biotransformation pathway. We will move beyond a mere description of the metabolic process to an in-depth exploration of the enzymatic machinery involved, the causal logic behind experimental designs to probe this pathway, and detailed, field-proven protocols for its in vitro investigation. This document is structured to serve as a practical reference for laboratory application and a foundational resource for further toxicological and pharmacokinetic studies.

The Metabolic Predominance of Ring Methyl Oxidation in DEET Biotransformation

Upon systemic absorption, DEET undergoes extensive metabolism, with virtually no parent compound being excreted unchanged in the urine.[1] The metabolic fate of DEET is primarily dictated by two major oxidative pathways: N-deethylation and oxidation of the aromatic methyl group.[2][3] In humans, the latter pathway, ring methyl hydroxylation, is the predominant route, leading to the formation of DHMB.[2][3] This initial oxidative step is a critical detoxification event, rendering the DEET molecule more polar and susceptible to further metabolism and subsequent excretion.

The enzymatic catalysis of this hydroxylation is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the phase I metabolism of a vast array of xenobiotics.[4] Understanding the specific CYP isoforms responsible for DEET metabolism is paramount for predicting potential drug-drug interactions and assessing inter-individual variability in its clearance and potential toxicity.

Elucidating the Key Enzymatic Player: The Central Role of CYP2B6

Extensive in vitro studies utilizing human liver microsomes (HLMs) and a panel of recombinant human CYP enzymes have unequivocally identified CYP2B6 as the principal catalyst in the formation of DHMB from DEET.[2] While other isoforms, such as CYP1A2, CYP2D6, and CYP2E1, have demonstrated the ability to metabolize DEET to DHMB to a lesser extent, the contribution of CYP2B6 is paramount. This specificity has significant implications for individuals with genetic polymorphisms in the CYP2B6 gene, which may lead to altered metabolic profiles and potentially different responses to DEET exposure.

The conversion of DEET to DHMB by CYP2B6 follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[3] While the precise Km and Vmax values for human CYP2B6-mediated DHMB formation are not consistently reported across the literature, the characterization of this pathway as following Michaelis-Menten kinetics allows for the application of established enzyme inhibition and induction models to predict the impact of co-administered compounds on DEET metabolism.

The metabolic cascade does not terminate with DHMB. This primary metabolite can undergo further oxidation to form N,N-diethyl-m-carboxamide-benzoic acid, further increasing its water solubility and facilitating its elimination from the body.[1]

Below is a visual representation of the primary metabolic activation of DEET to DHMB.

Sources

- 1. Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of N,N-diethyl-3-(hydroxymethyl)benzamide Formation: A Technical Guide for Researchers

A comprehensive exploration of the metabolic genesis, analytical methodologies, and biological implications of a primary N,N-diethyl-m-toluamide (DEET) metabolite.

Introduction

N,N-diethyl-3-(hydroxymethyl)benzamide, systematically referred to as N,N-diethyl-m-hydroxymethylbenzamide and commonly abbreviated as BALC or DHMB, is a principal oxidative metabolite of the widely used insect repellent, N,N-diethyl-m-toluamide (DEET). The formation of this metabolite represents a critical step in the detoxification and elimination of DEET from the body. For researchers, scientists, and professionals in drug development, a thorough understanding of the pathways leading to its formation, its subsequent metabolic fate, and its intrinsic biological activities is paramount for evaluating the safety and efficacy of DEET-containing formulations. This technical guide provides an in-depth analysis of the biological significance of N,N-diethyl-3-(hydroxymethyl)benzamide, from its enzymatic origins to its analytical quantification and toxicological relevance.

Metabolic Formation: The Cytochrome P450 Pathway

The biotransformation of DEET to N,N-diethyl-3-(hydroxymethyl)benzamide is primarily a Phase I metabolic reaction occurring in the liver. This process is catalyzed by the super-family of heme-thiolate enzymes known as cytochrome P450 (CYP). Specifically, the reaction involves the oxidation of the methyl group at the meta-position of the benzamide ring of DEET.

The primary enzymatic drivers of this hydroxylation reaction in humans have been identified through in vitro studies using human liver microsomes (HLM) and cDNA-expressed P450 isoforms.[1][2] The key CYP isozymes responsible for the formation of N,N-diethyl-3-(hydroxymethyl)benzamide are:

-

CYP2B6: This is the principal enzyme involved in the ring methyl oxidation of DEET.[1][2]

-

CYP1A2, CYP2D6*1, and CYP2E1: These isoforms also contribute to the formation of this metabolite, albeit to a lesser extent than CYP2B6.[1]

The formation of N,N-diethyl-3-(hydroxymethyl)benzamide follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[3] At lower concentrations of DEET, the oxidation of the ring methyl group is the favored metabolic pathway.[3]

Figure 1: Primary metabolic pathway for the formation of N,N-diethyl-3-(hydroxymethyl)benzamide from DEET.

Comparative Metabolism

Significant inter-species differences exist in the metabolism of DEET. While the formation of N,N-diethyl-3-(hydroxymethyl)benzamide is a major pathway in humans, the relative contributions of different metabolic routes can vary in other species such as rats and mice. Studies using rat liver microsomes (RLM) have shown a higher affinity for DEET metabolism compared to human liver microsomes.[1][2] In rats, further oxidation of the hydroxymethyl group to a carboxylic acid to form 3-(diethylcarbamoyl)benzoic acid is a prominent metabolic step.[4]

| Species | Primary P450 Isoforms for Hydroxylation | Notes |

| Human | CYP2B6 (principal), CYP1A2, CYP2D6*1, CYP2E1 | Ring hydroxylation is a major metabolic pathway.[1][2] |

| Rat | P450 enzymes | Exhibit higher affinity for DEET metabolism than human microsomes.[1][2] |

| Mouse | P450 enzymes | DEET has been shown to induce the CYP2B family in mice, leading to increased hydroxylation.[1] |

Table 1: Comparative overview of cytochrome P450 involvement in the formation of N,N-diethyl-3-(hydroxymethyl)benzamide across species.

Biological Significance and Toxicological Profile

The formation of N,N-diethyl-3-(hydroxymethyl)benzamide is predominantly a detoxification mechanism. The addition of a hydroxyl group increases the polarity of the DEET molecule, facilitating its further metabolism and subsequent excretion from the body, primarily in the urine. This metabolite, along with other DEET metabolites, is used as a biomarker for assessing human exposure to DEET-containing products.

The intrinsic toxicity of N,N-diethyl-3-(hydroxymethyl)benzamide itself has not been extensively studied as an isolated compound. The majority of toxicological data pertains to the parent compound, DEET. However, the metabolic pathway leading to this hydroxylated metabolite is considered a crucial step in mitigating the potential for DEET accumulation and associated adverse effects. It is important to note that DEET itself has been associated with rare instances of neurotoxicity, and understanding its metabolism is key to a comprehensive risk assessment.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the formation of N,N-diethyl-3-(hydroxymethyl)benzamide from DEET using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

N,N-diethyl-m-toluamide (DEET)

-

N,N-diethyl-3-(hydroxymethyl)benzamide analytical standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and DEET at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Figure 2: Experimental workflow for in vitro metabolism of DEET.

Analytical Quantification by LC-MS/MS

The quantification of N,N-diethyl-3-(hydroxymethyl)benzamide is typically achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the detection of the metabolite in complex biological matrices like urine or microsomal incubates.

Typical LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally employed.

-

MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard to ensure accurate quantification.

Chemical Synthesis of Analytical Standard

The availability of a pure analytical standard of N,N-diethyl-3-(hydroxymethyl)benzamide is essential for accurate quantification in research. While various methods exist for the synthesis of amides, a specific protocol for this hydroxylated metabolite is required. A plausible synthetic route involves the following steps:

-

Protection of the Hydroxyl Group: The hydroxyl group of 3-(hydroxymethyl)benzoic acid is first protected to prevent its reaction in the subsequent amidation step.

-

Activation of the Carboxylic Acid: The carboxylic acid is then activated, for example, by conversion to an acid chloride using a reagent like thionyl chloride.

-

Amidation: The activated carboxylic acid is reacted with diethylamine to form the amide bond.

-

Deprotection: The protecting group on the hydroxyl function is removed to yield the final product, N,N-diethyl-3-(hydroxymethyl)benzamide.

Purification is typically achieved through column chromatography, and the structure is confirmed by techniques such as NMR and mass spectrometry.

Conclusion

The formation of N,N-diethyl-3-(hydroxymethyl)benzamide is a cornerstone of DEET metabolism, representing a primary detoxification pathway mediated by cytochrome P450 enzymes, with CYP2B6 playing a leading role. For researchers in toxicology and drug development, understanding the kinetics and inter-species variability of this metabolic conversion is crucial for the accurate assessment of DEET's safety profile. Furthermore, the development of robust analytical methods for its quantification and the availability of a certified analytical standard are indispensable for conducting reliable in vitro and in vivo studies. Future research should aim to further elucidate the intrinsic biological activity of this metabolite to provide a more complete picture of its overall biological significance.

References

-

Usmani, K. A., Rose, R. L., Goldstein, J. A., Taylor, W. G., Brimfield, A. A., & Hodgson, E. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug metabolism and disposition, 30(3), 289–294. [Link]

-

ResearchGate. (2015). (PDF) In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. [Link]

-

Constantino, L., & Iley, J. (1999). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 29(6), 645–654. [Link]

-

Schoenig, G. P., Hart, E. R., Osimitz, T. G., & Llanso, S. (1996). Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat. Drug Metabolism and Disposition, 24(2), 156–163. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Persistence and Fate of N,N-diethyl-3-(hydroxymethyl)benzamide

Introduction